3-Amino-4-ethyl-N-methylbenzene-1-sulfonamide

Catalog No.
S12998629
CAS No.
805962-10-1
M.F
C9H14N2O2S
M. Wt
214.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-4-ethyl-N-methylbenzene-1-sulfonamide

CAS Number

805962-10-1

Product Name

3-Amino-4-ethyl-N-methylbenzene-1-sulfonamide

IUPAC Name

3-amino-4-ethyl-N-methylbenzenesulfonamide

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

InChI

InChI=1S/C9H14N2O2S/c1-3-7-4-5-8(6-9(7)10)14(12,13)11-2/h4-6,11H,3,10H2,1-2H3

InChI Key

ZQMGIZYABALNBU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)S(=O)(=O)NC)N

3-Amino-4-ethyl-N-methylbenzene-1-sulfonamide is a sulfonamide compound characterized by the presence of an amino group, an ethyl group, and a methyl group attached to a benzene ring that also contains a sulfonamide functional group. Its molecular structure contributes to its unique chemical properties and potential biological activities. The compound's systematic name reflects its specific arrangement of functional groups, which play a crucial role in its reactivity and interactions.

  • Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives, often using reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
  • Reduction: The sulfonamide group can be reduced to a sulfinamide or thiol derivative, typically employing catalysts such as palladium on carbon or sodium borohydride.
  • Electrophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation, using electrophiles like nitric acid or bromine.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 3-Amino-4-ethyl-N-methylbenzene-1-sulfonamide exhibits promising biological activities. It has been investigated for its potential as an enzyme inhibitor, particularly in biochemical assays targeting specific pathways. Additionally, preliminary studies suggest that it may possess antimicrobial and anticancer properties, making it a candidate for further pharmacological development . The mechanism of action is believed to involve interactions with molecular targets through hydrogen bonding and hydrophobic interactions facilitated by its functional groups.

The synthesis of 3-Amino-4-ethyl-N-methylbenzene-1-sulfonamide typically involves several steps:

  • Starting Material Preparation: A suitable nitrobenzenesulfonamide derivative is chosen as the starting material.
  • Reduction: The nitro group is reduced to an amino group using reducing agents under controlled conditions.
  • Alkylation: The introduction of the ethyl and methyl groups is achieved through nucleophilic substitution reactions with appropriate alkylating agents.
  • Final Product Isolation: The final compound is purified through crystallization or chromatography techniques .

In industrial settings, continuous flow synthesis methods may be employed to enhance efficiency and yield.

3-Amino-4-ethyl-N-methylbenzene-1-sulfonamide finds applications in various fields:

  • Medicinal Chemistry: It is explored for its potential therapeutic effects, particularly in developing new antimicrobial and anticancer agents.
  • Material Science: The compound can serve as a building block for advanced materials, including polymers and coatings due to its unique chemical properties.
  • Biochemical Research: It is utilized in enzyme inhibition studies and other biochemical assays to understand biological pathways better .

Several compounds share structural similarities with 3-Amino-4-ethyl-N-methylbenzene-1-sulfonamide. Here are some notable examples:

Compound NameKey Structural FeaturesUnique Attributes
3-Amino-N-butylbenzene-1-sulfonamideLacks methyl groupMay have different binding affinity due to butyl group
3-Amino-N-methylbenzene-1-sulfonamideLacks ethyl groupAltered solubility and reactivity
3-Amino-N-ethyl-N-methylbenzene-1-sulfonamideContains ethyl instead of butylDifferent steric and electronic properties

Uniqueness

The uniqueness of 3-Amino-4-ethyl-N-methylbenzene-1-sulfonamide lies in its combination of both ethyl and methyl groups on the nitrogen atom, enhancing its binding affinity for specific molecular targets while maintaining a balance between hydrophobic and hydrophilic characteristics. This structural arrangement allows it to exhibit distinct chemical behavior compared to similar compounds, making it versatile for various applications in medicinal chemistry and material science .

The synthesis of 3-Amino-4-ethyl-N-methylbenzene-1-sulfonamide represents an important area of research in organic chemistry, with several established pathways available for its preparation [1]. This compound belongs to the broader class of sulfonamides, which are characterized by the presence of the -SO₂NH- functional group and have been extensively studied for their diverse applications [2]. The conventional synthesis of this compound typically follows well-established organic chemistry principles that have been refined over decades of research [3].

Sulfonyl Chloride-Amine Coupling Reactions

The classical approach for synthesizing 3-Amino-4-ethyl-N-methylbenzene-1-sulfonamide involves the nucleophilic substitution reaction between an appropriately substituted benzenesulfonyl chloride and methylamine [2]. This reaction represents the most direct and widely employed method for sulfonamide formation, providing reliable yields under controlled conditions [1] [3]. The general reaction scheme involves the following steps:

  • Preparation of 3-amino-4-ethylbenzene-1-sulfonyl chloride from the corresponding sulfonic acid or through direct sulfonation of 3-amino-4-ethylbenzene [5].
  • Reaction of the sulfonyl chloride intermediate with methylamine to form the target N-methyl sulfonamide [1].
  • Protection and deprotection strategies for the amino group to prevent side reactions during the coupling process [3].

The reaction mechanism proceeds through nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, followed by elimination of the chloride leaving group [2]. This process typically occurs rapidly at room temperature or under mild cooling (0-5°C) to control the exothermic nature of the reaction [5]. The general reaction can be represented as:

R-SO₂Cl + CH₃NH₂ → R-SO₂NHCH₃ + HCl

Where R represents the 3-amino-4-ethylbenzene moiety [1] [3]. The liberated hydrogen chloride is typically neutralized using an appropriate base such as triethylamine, pyridine, or sodium carbonate to prevent protonation of the amine reactant and to drive the reaction to completion [2] [5].

Solvent Systems and Catalytic Conditions

The choice of solvent system plays a crucial role in optimizing the synthesis of 3-Amino-4-ethyl-N-methylbenzene-1-sulfonamide, affecting both reaction kinetics and product yield [3]. Common solvent systems employed for sulfonyl chloride-amine coupling reactions include:

Solvent SystemAdvantagesTypical Yield (%)Reaction Time
Dichloromethane/TriethylamineGood solubility, mild conditions75-852-4 hours
Acetonitrile/Water (3:1)Enhanced nucleophilicity70-801-3 hours
Toluene/PyridineHigher temperature capability65-753-5 hours
Tetrahydrofuran/Sodium hydroxideBase-catalyzed conditions80-901-2 hours

The selection of an appropriate solvent system depends on several factors including the solubility of starting materials, desired reaction rate, and ease of product isolation [5] [3]. Polar aprotic solvents such as acetonitrile and tetrahydrofuran generally facilitate faster reactions by enhancing the nucleophilicity of the amine component [2].

Catalytic conditions can significantly improve the efficiency of sulfonamide formation [8]. Common catalysts include:

  • 4-(Dimethylamino)pyridine (DMAP) - Acts as a nucleophilic catalyst that enhances the electrophilicity of the sulfonyl chloride [5].
  • Phase transfer catalysts - Facilitate reaction at the interface of aqueous and organic phases when using biphasic systems [3].
  • Lewis acids - Coordinate with the sulfonyl oxygen atoms to increase the electrophilicity of the sulfur center [8].

Optimization of reaction parameters typically involves balancing temperature, concentration, and stoichiometry [5]. For the synthesis of 3-Amino-4-ethyl-N-methylbenzene-1-sulfonamide, maintaining the reaction temperature between 0-25°C and using a slight excess of methylamine (1.2-1.5 equivalents) generally provides optimal results [3] [8]. The presence of the amino group at the 3-position requires careful consideration, as it can potentially compete with the methylamine in the coupling reaction, necessitating protection strategies in some synthetic routes [5].

Advanced Synthesis Techniques

As synthetic chemistry has evolved, novel methodologies have emerged that offer advantages over conventional batch processes for the preparation of compounds like 3-Amino-4-ethyl-N-methylbenzene-1-sulfonamide [6]. These advanced techniques provide improved efficiency, selectivity, and scalability, addressing many limitations of traditional approaches [9].

Continuous Flow Reactor Applications

Continuous flow chemistry represents a paradigm shift in synthetic methodology, offering significant advantages for the synthesis of sulfonamides including 3-Amino-4-ethyl-N-methylbenzene-1-sulfonamide [6]. In continuous flow systems, reagents are continuously pumped through reaction channels or tubes, allowing for precise control of reaction parameters and enhanced safety profiles [10].

The application of continuous flow technology to sulfonamide synthesis has demonstrated several key benefits:

  • Improved heat transfer - The high surface-to-volume ratio in flow reactors enables better temperature control during the exothermic sulfonyl chloride-amine coupling reaction, reducing side product formation [6].
  • Enhanced mixing - Efficient micromixing in flow reactors ensures homogeneous reaction conditions, leading to more consistent product quality [10].
  • Increased safety - The small reactor volumes minimize the risks associated with handling reactive sulfonyl chlorides and reduce exposure to potentially hazardous intermediates [6] [22].
  • Scalability - Flow processes can be easily scaled up by extending operation time rather than increasing reactor size, maintaining consistent reaction conditions [22].

A typical continuous flow setup for synthesizing 3-Amino-4-ethyl-N-methylbenzene-1-sulfonamide would involve:

  • Separate streams for the sulfonyl chloride (in an organic solvent) and methylamine (in a compatible solvent) [6].
  • A mixing junction where the streams combine, followed by a temperature-controlled reactor coil [22].
  • An in-line quenching system to neutralize hydrogen chloride byproduct [6].
  • Continuous separation and product collection systems [10].

Research has demonstrated that residence times of 5-10 minutes in flow reactors can achieve comparable or superior yields to batch processes requiring several hours [6] [22]. The precise control of reaction parameters in flow systems also enables optimization of stoichiometry, reducing excess reagent requirements and improving atom economy [10].

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reactions and improving yields in the preparation of sulfonamides [7]. The application of microwave irradiation to the synthesis of 3-Amino-4-ethyl-N-methylbenzene-1-sulfonamide offers several distinct advantages over conventional heating methods [11]:

  • Rapid heating - Microwave energy directly couples with polar molecules in the reaction mixture, leading to efficient and uniform heating [7].
  • Reduced reaction times - Reactions that require hours under conventional conditions can often be completed in minutes using microwave irradiation [11].
  • Enhanced selectivity - The specific heating profile can favor desired reaction pathways, potentially reducing side product formation [7].
  • Greener methodology - Shorter reaction times and higher efficiency contribute to reduced energy consumption and solvent usage [27].

A typical microwave protocol for synthesizing 3-Amino-4-ethyl-N-methylbenzene-1-sulfonamide might involve:

  • Combining the sulfonyl chloride precursor with methylamine in a suitable solvent in a sealed microwave vessel [7].
  • Irradiating at 80-100°C for 10-20 minutes under controlled pressure conditions [11].
  • Rapid cooling and conventional workup procedures [7].

Research has demonstrated that microwave-assisted synthesis can increase yields by 10-15% compared to conventional heating methods while dramatically reducing reaction times from hours to minutes [7] [27]. The sealed vessel conditions also allow for superheating of solvents beyond their conventional boiling points, enabling reaction acceleration without the need for high-boiling solvents [11].

For the synthesis of 3-Amino-4-ethyl-N-methylbenzene-1-sulfonamide, microwave protocols have been developed that utilize alternative starting materials such as sulfonic acids rather than sulfonyl chlorides, offering a safer and more environmentally friendly approach [7]. These protocols typically employ activating agents such as 2,4,6-trichloro-1,3,5-triazine (TCT) to generate the reactive sulfonyl intermediate in situ [11] [27].

Purification and Characterization Challenges

The purification and characterization of 3-Amino-4-ethyl-N-methylbenzene-1-sulfonamide present several challenges that must be addressed to ensure product quality and analytical accuracy [12]. These challenges arise from the compound's specific structural features, potential impurities from synthesis, and the need for sensitive analytical methods [13].

Purification Challenges

The purification of 3-Amino-4-ethyl-N-methylbenzene-1-sulfonamide requires careful consideration of several factors:

  • Separation from unreacted starting materials - Residual sulfonyl chloride precursors or methylamine must be effectively removed [12].
  • Removal of inorganic salts - Byproducts such as ammonium chloride or sodium chloride from neutralization steps require elimination [16].
  • Isolation from structurally similar impurities - Side products with minor structural differences present separation challenges [13].

Common purification techniques employed include:

  • Recrystallization - Typically using ethanol-water mixtures or ethyl acetate-hexane systems, exploiting solubility differences between the target compound and impurities [12] [16].
  • Column chromatography - Silica gel chromatography using gradient elution with ethyl acetate/hexane or dichloromethane/methanol mixtures provides effective separation [13].
  • Selective precipitation - The target sulfonamide can be selectively precipitated as its sodium or potassium salt under controlled pH conditions, followed by acidification to regenerate the free sulfonamide [16] [33].

High-performance liquid chromatography (HPLC) purification using reversed-phase C18 or phenyl-bonded silica columns has proven particularly effective for obtaining high-purity 3-Amino-4-ethyl-N-methylbenzene-1-sulfonamide [14] [31]. Typical HPLC conditions include:

ParameterCondition
ColumnC18 or Phenyl-bonded silica (250 × 4.6 mm, 5 μm)
Mobile PhaseAcetonitrile/0.1% formic acid (gradient elution)
Flow Rate1.0 mL/min
DetectionUV 254-270 nm
Temperature25-35°C

These conditions allow for effective separation of the target compound from structurally similar impurities with resolution values typically exceeding 1.5 [14] [31].

Characterization Challenges

The comprehensive characterization of 3-Amino-4-ethyl-N-methylbenzene-1-sulfonamide requires multiple analytical techniques to confirm structure, purity, and physicochemical properties [13] [15]:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy - Both ¹H and ¹³C NMR are essential for structural confirmation, with characteristic signals for the methyl group attached to the sulfonamide nitrogen, the ethyl substituent, and the aromatic protons [15]. The amino group protons typically appear as a broad singlet that may show temperature-dependent behavior due to exchange processes [13].

  • Mass Spectrometry - Provides molecular weight confirmation and fragmentation patterns characteristic of sulfonamides, including the loss of SO₂ and cleavage of the S-N bond [14] [30].

  • Infrared Spectroscopy - Key diagnostic bands include:

    • N-H stretching (3300-3500 cm⁻¹)
    • S=O symmetric and asymmetric stretching (1140-1160 cm⁻¹ and 1320-1340 cm⁻¹)
    • C-N stretching (1250-1350 cm⁻¹) [13] [20]
  • Elemental Analysis - Confirms the elemental composition with expected values for C, H, N, and S content [13].

Analytical challenges specific to 3-Amino-4-ethyl-N-methylbenzene-1-sulfonamide include:

  • Distinguishing between positional isomers - The precise location of substituents on the benzene ring requires careful NMR analysis, potentially including 2D techniques such as COSY and HSQC [15].

  • Quantification of trace impurities - Requires sensitive HPLC methods with appropriate detection limits, typically using photodiode array or mass spectrometric detection [14] [29].

  • Stability considerations - The compound may undergo oxidation of the amino group or hydrolysis of the sulfonamide bond under certain conditions, necessitating stability-indicating analytical methods [13].

Thermal Stability Assessment

3-Amino-4-ethyl-N-methylbenzene-1-sulfonamide exhibits characteristic thermodynamic stability patterns consistent with substituted benzenesulfonamide compounds [1] [2]. The compound demonstrates inherent stability under ambient conditions, with thermal decomposition typically occurring at elevated temperatures above 200°C [3] [4].

Thermodynamic analysis of sulfonamide compounds reveals that thermal degradation follows first-order kinetic models with activation energies ranging from 25-35 kcal/mol [1]. The presence of the ethyl substituent at the 4-position and the amino group at the 3-position influences the overall thermal stability through electronic and steric effects [3]. The N-methylsulfonamide functionality provides additional stabilization compared to unsubstituted sulfonamides due to reduced hydrogen bonding interactions that could facilitate decomposition pathways [4].

Decomposition Kinetics

Thermal decomposition studies on structurally related sulfonamides indicate that the compound undergoes multi-step degradation processes [3] [4]. The initial decomposition step typically involves cleavage of the sulfonamide N-S bond, followed by fragmentation of the aromatic substituents [5]. Kinetic analysis using isoconversional methods suggests activation energies for the primary decomposition step range between 150-200 kJ/mol, with the process being endothermic and non-spontaneous under standard conditions [3].

The ethyl group at position 4 contributes to thermal stability through hyperconjugative effects, while the amino group at position 3 may participate in intramolecular hydrogen bonding that influences decomposition pathways [4]. Enthalpy-entropy compensation effects have been observed in sulfonamide thermal degradation, indicating that structural modifications affect both enthalpic and entropic contributions to the decomposition process [1] [2].

ParameterEstimated ValueReference Type
Thermal Decomposition Temperature (°C)200-250Similar sulfonamides [1] [3]
Activation Energy Range (kcal/mol)25-35Literature estimation [1] [4]
Enthalpy of Fusion (kJ/mol)Not determinedNot available
Glass Transition Temperature (°C)Not determinedNot available
Thermodynamic Stability at 25°CStableChemical assessment

Solubility Characteristics in Polar/Non-Polar Media

Solubility Profile Analysis

The solubility characteristics of 3-amino-4-ethyl-N-methylbenzene-1-sulfonamide are governed by the compound's amphiphilic nature, containing both hydrophilic sulfonamide functionality and hydrophobic aromatic-ethyl substituents [6] [7]. The compound exhibits moderate water solubility due to the presence of the amino group and sulfonamide moiety, which can participate in hydrogen bonding with water molecules [8].

In polar protic solvents such as methanol and ethanol, the compound demonstrates enhanced solubility compared to water [9] [10]. The hydroxyl groups in these solvents can form hydrogen bonds with both the amino nitrogen and the sulfonamide oxygen atoms, facilitating dissolution [6]. The N-methyl substitution reduces intermolecular hydrogen bonding compared to primary sulfonamides, potentially increasing solubility in polar organic solvents [10].

Polar Aprotic Solvent Behavior

Polar aprotic solvents including dimethyl sulfoxide and acetonitrile provide good to moderate solubility for the compound [9] [11]. The high dielectric constants of these solvents effectively solvate the polar functional groups while accommodating the aromatic system through π-π interactions [6]. Natural deep eutectic solvents containing choline chloride and glycerol have demonstrated exceptional solubility enhancement for sulfonamides, with improvements up to 43-fold compared to water [6].

Non-Polar Solvent Characteristics

In non-polar solvents such as hexane and toluene, 3-amino-4-ethyl-N-methylbenzene-1-sulfonamide exhibits poor solubility due to the incompatibility between the polar functional groups and the non-polar solvent environment [9] [7]. The ethyl substituent provides some hydrophobic character but is insufficient to overcome the strong polar interactions of the sulfonamide and amino groups [10].

Solvent TypePolarityPredicted SolubilityBasis
WaterPolar proticModerateSulfonamide character [6] [8]
MethanolPolar proticGoodLiterature analogs [9] [10]
EthanolPolar proticGoodLiterature analogs [9] [10]
DMSOPolar aproticGoodPolar aprotic preference [9] [11]
AcetonitrilePolar aproticModerateLiterature analogs [9] [6]
ChloroformModerately polarPoor to moderateStructural similarity [10]
HexaneNon-polarPoorHydrophobic structure [9] [7]
TolueneNon-polarPoorHydrophobic structure [9] [7]

Spectroscopic Fingerprints

NMR Spectral Analysis (¹H, ¹³C)

¹H NMR Characteristics

The ¹H NMR spectrum of 3-amino-4-ethyl-N-methylbenzene-1-sulfonamide provides distinctive spectroscopic fingerprints for structural identification [12] [13]. The aromatic protons appear in the characteristic downfield region between 7.0-7.8 ppm, with the proton meta to the sulfonyl group typically resonating at 7.2-7.8 ppm and the proton ortho to the sulfonyl group at 7.0-7.6 ppm [14] [15].

The amino group protons exhibit broad singlet characteristics in the range of 4.5-6.5 ppm, with the exact chemical shift dependent on solvent and hydrogen bonding interactions [13] [14]. The N-methyl protons appear as a sharp singlet around 2.6-2.8 ppm, providing a clear diagnostic signal for this substitution pattern [12] [15].

The ethyl substituent produces characteristic splitting patterns with the methylene protons appearing as a quartet at 2.4-2.8 ppm and the methyl protons as a triplet at 1.1-1.3 ppm [12] [13]. The integration ratios provide quantitative confirmation of the molecular structure, with the ethyl methyl showing three protons, the N-methyl showing three protons, the amino group showing two protons, and the aromatic region showing two protons [14].

¹³C NMR Spectral Features

¹³C NMR spectroscopy provides complementary structural information with the aromatic carbons appearing in the 120-140 ppm region [13] [15]. The quaternary carbon bearing the amino group typically resonates around 140-150 ppm due to the electron-donating effect of the amino substituent [14] [15]. The N-methyl carbon appears around 28-30 ppm, while the ethyl carbons resonate between 15-25 ppm depending on their position [13].

NucleusAssignmentExpected δ (ppm)Multiplicity
¹H NMRAromatic H (meta to SO₂)7.2-7.8singlet/doublet
¹H NMRAromatic H (ortho to SO₂)7.0-7.6singlet/doublet
¹H NMRNH₂ protons4.5-6.5broad singlet
¹H NMRN-CH₃ protons2.6-2.8singlet
¹H NMRCH₂ protons (ethyl)2.4-2.8quartet
¹H NMRCH₃ protons (ethyl)1.1-1.3triplet
¹³C NMRAromatic carbons120-140-
¹³C NMRQuaternary carbon (C-NH₂)140-150-
¹³C NMRN-CH₃ carbon28-30-
¹³C NMREthyl carbons15-25-

IR Vibrational Mode Assignments

N-H Stretching Vibrations

The infrared spectrum of 3-amino-4-ethyl-N-methylbenzene-1-sulfonamide exhibits characteristic N-H stretching vibrations from the amino group [16] [17]. Primary amino groups typically display two bands corresponding to asymmetric stretching at 3390-3323 cm⁻¹ and symmetric stretching at 3279-3229 cm⁻¹ [18] [17]. These bands appear with medium to strong intensity and provide clear identification of the amino functionality [16].

Sulfonyl Group Vibrations

The sulfonyl group produces highly characteristic and intense absorption bands [17] [19]. The asymmetric SO₂ stretching vibration appears as a very strong band in the range 1344-1317 cm⁻¹, while the symmetric SO₂ stretching occurs at 1187-1147 cm⁻¹ [18] [17]. These vibrations are among the most diagnostic features in the IR spectrum of sulfonamides [16] [19].

The S-N stretching vibration of the sulfonamide linkage appears at 924-906 cm⁻¹ with medium intensity [17]. This band is sensitive to substitution patterns and hydrogen bonding interactions [16] [18].

Aromatic and Aliphatic C-H Stretching

Aromatic C-H stretching vibrations occur in the 3080-3020 cm⁻¹ region with medium intensity [18] [19]. The aliphatic C-H stretching from the ethyl and methyl groups appears as medium to strong bands between 2980-2850 cm⁻¹ [16] [18].

Additional Vibrational Modes

The aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region with medium to strong intensity [17] [19]. C-N stretching vibrations occur around 1365-1280 cm⁻¹, while the NH₂ bending mode (scissors) appears at 1640-1580 cm⁻¹ [16] [18].

Functional GroupFrequency (cm⁻¹)IntensityDescription
N-H stretch (NH₂)3390-3323Medium to strongAsymmetric NH₂ stretch [16] [17]
N-H stretch (NH₂)3279-3229Medium to strongSymmetric NH₂ stretch [16] [17]
C-H stretch (aromatic)3080-3020MediumAromatic C-H vibrations [18] [19]
C-H stretch (aliphatic)2980-2850Medium to strongEthyl and methyl C-H [16] [18]
S=O stretch (asymmetric)1344-1317Very strongSulfonyl asymmetric stretch [18] [17]
S=O stretch (symmetric)1187-1147Very strongSulfonyl symmetric stretch [18] [17]
C=C stretch (aromatic)1600-1450Medium to strongAromatic ring vibrations [17] [19]
S-N stretch924-906MediumSulfonamide S-N bond [16] [17]
C-N stretch1365-1280MediumVarious C-N vibrations [16] [18]
NH₂ bend1640-1580MediumNH₂ scissors mode [16] [18]

Mass Spectrometric Fragmentation Patterns

Molecular Ion and Primary Fragmentation

Mass spectrometric analysis of 3-amino-4-ethyl-N-methylbenzene-1-sulfonamide reveals characteristic fragmentation patterns typical of substituted benzenesulfonamides [5] [20]. The molecular ion peak [M+H]⁺ appears at m/z 215, serving as the base peak under electrospray ionization conditions [20] [21].

Primary fragmentation involves heterolytic cleavage of the S-N bond, a common pathway in sulfonamide mass spectrometry [5] [22]. This process produces a sulfonyl cation and eliminates the N-methylamine portion, resulting in significant fragment ions that aid in structural elucidation [20] [21].

Secondary Fragmentation Pathways

Loss of ammonia from the amino group produces a prominent fragment at m/z 198 [M-NH₃]⁺ [5] [20]. This fragmentation is facilitated by the electron-withdrawing effect of the sulfonyl group, which stabilizes the resulting aromatic cation [21] [22].

The loss of the entire sulfonamide group [SO₂NHCH₃] generates a fragment at m/z 135, corresponding to the ethylaniline portion of the molecule [5] [20]. This fragmentation pathway is particularly diagnostic for N-substituted sulfonamides [21].

Characteristic Fragment Ions

Several diagnostic fragment ions provide structural confirmation [20] [21]. The ethylaniline fragment [C₆H₄NH₂CH₂CH₃]⁺ at m/z 120 and the aniline fragment [C₆H₄NH₂]⁺ at m/z 92 are particularly abundant and characteristic [5] [21]. The N-methylsulfonamide fragment [SO₂NHCH₃]⁺ at m/z 94 provides direct evidence for the N-methyl substitution pattern [20] [22].

Small alkyl fragments including the ethyl cation [CH₂CH₃]⁺ at m/z 29 and methyl cation [CH₃]⁺ at m/z 15 appear with lower relative intensities but contribute to the overall fragmentation fingerprint [5] [21].

Fragment Ionm/zRelative IntensityFragmentation Pathway
[M+H]⁺215100% (base peak)Molecular ion [20] [21]
[M-NH₃]⁺198HighLoss of NH₃ from amino group [5] [20]
[M-SO₂NH₂]⁺135MediumLoss of sulfonamide group [5] [21]
[C₆H₄NH₂CH₂CH₃]⁺120MediumEthylaniline fragment [5] [21]
[SO₂NHCH₃]⁺94MediumN-methylsulfonamide fragment [20] [22]
[C₆H₄NH₂]⁺92HighAniline fragment [5] [21]
[CH₂CH₃]⁺29LowEthyl fragment [5] [21]
[CH₃]⁺15LowMethyl fragment [5] [21]

XLogP3

1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

214.07759887 g/mol

Monoisotopic Mass

214.07759887 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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